molecular formula C20H21BrN2O2S B3896300 N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide CAS No. 5882-15-5

N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide

Cat. No. B3896300
CAS RN: 5882-15-5
M. Wt: 433.4 g/mol
InChI Key: KPIZJYKGIGLXTD-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent. ABT-737 was developed by Abbott Laboratories and has been shown to selectively induce apoptosis in cancer cells by targeting pro-survival proteins such as Bcl-2, Bcl-xL, and Bcl-w.

Mechanism of Action

N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide selectively binds to the BH3-binding groove of pro-survival proteins, such as Bcl-2, Bcl-xL, and Bcl-w, thereby preventing their interaction with pro-apoptotic proteins. This leads to the release of pro-apoptotic proteins, such as Bak and Bax, which then oligomerize and form pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and activation of the caspase cascade, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. Additionally, this compound has been shown to sensitize cancer cells to other cancer therapies, such as chemotherapy and radiation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide is its selectivity for pro-survival proteins, which allows for targeted inhibition of cancer cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings. Additionally, this compound has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide. One area of interest is the development of more potent and selective inhibitors of pro-survival proteins, which could lead to improved cancer therapies. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound. Additionally, there is ongoing research into the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapies.

Scientific Research Applications

N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. It has been shown to exhibit potent antitumor activity both as a single agent and in combination with other therapies, such as chemotherapy and radiation. This compound has also been shown to overcome resistance to other cancer therapies, making it a promising candidate for future cancer treatments.

properties

IUPAC Name

N-[(Z)-3-(azepan-1-yl)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2S/c21-16-9-7-15(8-10-16)14-17(22-19(24)18-6-5-13-26-18)20(25)23-11-3-1-2-4-12-23/h5-10,13-14H,1-4,11-12H2,(H,22,24)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIZJYKGIGLXTD-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30417208
Record name STK019185
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5882-15-5
Record name STK019185
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30417208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide
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N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide
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N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide

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